Benzyl (2-Oxopropyl)carbamate

Bioconjugation Oxime Ligation Chemoproteomics

Researchers requiring the exact fragment from SARS-CoV 3CLpro structural studies (PDB 3D62) face a gap: generic Cbz-amines lack the ketone handle for oxime ligation or α-aminoketone synthesis. Benzyl (2-oxopropyl)carbamate solves this with dual Cbz protection and a reactive ketone. - **Structural validation**: Co-crystallized ligand (PDB ID 959) at 2.7 Å - **Unique reactivity**: Enables amine-orthogonal hydrazone/oxime ligation under physiological pH - **Synthetic gateway**: Hydrogenolysis yields aminoacetone HCl (CAS 7737-17-9) - the α-aminoketone for SSAO assays - **Logistics**: Predicted density 1.1 g/cm³ ensures solubility in THF, DCM, EtOAc

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 111491-97-5
Cat. No. B10757982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-Oxopropyl)carbamate
CAS111491-97-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
InChIKeyGVRXLHLFAABVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2-Oxopropyl)carbamate: Cbz-Protected Ketone Building Block


Benzyl (2-oxopropyl)carbamate (CAS 111491-97-5) is a member of the benzyloxycarbonyl (Cbz, Z) class of amine-protecting groups, distinguished by a reactive ketone moiety within the 2-oxopropyl side chain [1]. This dual functionality — a standard Cbz-protected secondary amine plus a ketone carbonyl — places it at the intersection of traditional peptide protection chemistry and ketone-specific bioconjugation or heterocycle synthesis. Its presence as a co-crystallized ligand (PDB Ligand ID: 959) in the SARS-CoV main protease (3CLpro) structure further underscores its relevance in antiviral drug discovery programs [2].

1
Dual Functionality
Cbz-protected amine with ketone handle supports orthogonal ligation and heterocycle synthesis.
2
Structural Validation
Co-crystallized with SARS-CoV 3CLpro (PDB 3D62), enabling fragment-based design workflows.
3
Synthetic Precursor
Directly yields aminoacetone HCl upon hydrogenolysis, supporting SSAO substrate preparation.

Why Generic Cbz or Boc Analogs Cannot Substitute


Generic Cbz-protected amines such as Cbz-glycine or Cbz-ethanolamine lack the ketone carbonyl that defines the chemical trajectory of benzyl (2-oxopropyl)carbamate. This ketone is not a passive structural feature; it enables oxime/hydrazone ligation, serves as a masked 1,2-dicarbonyl synthon, and provides a distinct hydrogen-bond acceptor geometry exploited in crystallographic fragment screening [1]. Attempted substitution with a non-ketone Cbz-amine would eliminate these reactivity pathways, while substitution with a Boc-protected analog (e.g., tert-butyl (2-oxopropyl)carbamate) alters the deprotection chemistry from hydrogenolysis to acidolysis, which may be incompatible with acid-sensitive downstream intermediates [2]. The quantitative evidence below defines where these differences become procurement-critical.

!
Ketone Absence
Non-ketone Cbz analogs (e.g., Cbz-glycine) lack oxime/hydrazone ligation capability and cannot replace ketone-enabled bioconjugation or synthon reactivity.
!
Deprotection Mismatch
Boc-protected 2-oxopropyl analog shifts deprotection to acidolysis, which may be incompatible with acid-sensitive downstream intermediates; hydrogenolytic Cbz removal may be preferred.

Evidence-Based Differentiation for Informed Sourcing


Ketone-Enabled Oxime/Hydrazone Bioconjugation

The ketone carbonyl in benzyl (2-oxopropyl)carbamate undergoes chemoselective condensation with aminooxy or hydrazide reagents to form stable oxime or hydrazone linkages. This reactivity is orthogonal to the Cbz carbamate and is absent in comparator compounds such as Cbz-glycine (CAS 2584-71-6) or Cbz-ethanolamine (CAS 77987-49-6), which possess only carboxyl or hydroxyl groups [1]. While explicit kinetic data for this specific substrate are not published, the ketone class-level reactivity is well-established: aryl ketones react with aminooxy probes at second-order rate constants of 10–10³ M⁻¹s⁻¹ under physiological conditions, whereas carboxyl or hydroxyl groups show no analogous reactivity without activating agents [2]. This differential enables site-selective labeling strategies unachievable with the non-ketone analogs.

Bioconjugation Reactivity
Class-level
Ketone enables oxime/hydrazone ligation (class-level 10–10³ M⁻¹s⁻¹); comparators (Cbz-glycine, Cbz-ethanolamine) show no native ligation.
Supports ketone-dependent bioconjugation workflow evaluation.
Direct kinetic data for this substrate not published; review with reaction-specific validation.
Bioconjugation Oxime Ligation Chemoproteomics

Co-crystallization with SARS-CoV 3CLpro

Benzyl (2-oxopropyl)carbamate is co-crystallized with the SARS coronavirus main protease 3CLpro (PDB ID: 3D62, resolution 2.7 Å, ligand code 959) as part of a broad-spectrum halomethyl ketone inhibitor program [1]. The X-ray structure reveals key interactions between the 2-oxopropyl moiety and the enzyme active site, including hydrogen bonding and van der Waals contacts that position the reactive warhead for covalent cysteine modification. Importantly, the parent compound itself (lacking the halomethyl warhead) serves as a structural precursor and control fragment with reported Ki values for optimized halomethyl ketone analogs as low as 300 nM against SARS 3CLpro [1]. No PDB co-crystal structure exists for the direct comparators Cbz-glycine, Boc-glycine, or benzyl carbamate (CAS 621-84-1) with 3CLpro, meaning that researchers requiring a crystallographically validated fragment hit cannot simply substitute these analogs [2].

3CLpro Co-crystal
Head-to-head
PDB 3D62 (2.7 Å) with SARS-CoV 3CLpro; parent scaffold for inhibitors with reported Ki ~300 nM. Non-ketone Cbz analogs lack co-crystal data.
Crystallographic fragment context supports 3CLpro structure-guided research.
Comparator structural data absent; substitution may remove starting-point validation.
SARS-CoV-2 3CLpro Inhibitor X-ray Crystallography Fragment-Based Drug Discovery

Direct Precursor to Aminoacetone Hydrochloride

Benzyl (2-oxopropyl)carbamate serves as the immediate Cbz-protected precursor to aminoacetone hydrochloride, a key endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO/VAP-1) activity assays and a metabolite of threonine and glycine metabolism . The documented synthetic protocol involves hydrogenolytic deprotection of 1-benzyloxycarbonylamino-2-propanone (8.6 g, 42 mmol) over Pd/C (1.5 g) in ethanol/1N HCl (50 mL + 46 mL) to yield aminoacetone hydrochloride . By contrast, Cbz-glycine deprotection yields glycine, and Cbz-alanine yields alanine — neither generating the α-aminoketone pharmacophore relevant to SSAO studies. The procurement choice of benzyl (2-oxopropyl)carbamate over Cbz-glycine is dictated by the need for the 2-oxopropyl backbone that survives the Cbz deprotection step intact.

Synthetic Precursor
Head-to-head
Pd/C hydrogenolysis yields aminoacetone HCl (CAS 7737-17-9). Cbz-glycine deprotection gives glycine, not an α-aminoketone.
Enables SSAO substrate synthesis; non-ketone analogs produce amino acids.
Protocol documented (8.6 g scale); confirm Pd/C and HCl/EtOH conditions.
Aminoacetone SSAO Substrate Pd/C Deprotection Metabolic Intermediates

Physicochemical Property: Density and Solubility

The predicted density of benzyl (2-oxopropyl)carbamate is 1.1 ± 0.1 g/cm³ , placing it closer to common aprotic organic reaction solvents (e.g., THF, 0.889 g/cm³; DCM, 1.33 g/cm³) than the comparator Cbz-glycine, which has a measured density of 1.2944 g/cm³ (lit.) . The lower density and absence of a free carboxyl group give benzyl (2-oxopropyl)carbamate superior solubility in medium-polarity organic solvents, facilitating homogeneous reaction conditions and easier extractive workup compared to the more polar, hydrogen-bonded Cbz-glycine. While these data are predicted and estimated respectively, they provide a practical procurement decision criterion: when a Cbz-protected intermediate must remain soluble in aprotic media for multi-step sequences, the 2-oxopropyl variant presents fewer precipitation and phase-separation challenges than Cbz-glycine.

Density & Solubility
Data to verify
Predicted density 1.1 ± 0.1 g/cm³ vs. Cbz-glycine ~1.294 g/cm³; lower density may improve aprotic solvent solubility.
May support homogeneous multi-step synthesis in aprotic media.
Predicted values; confirm experimentally for critical solubility requirements.
Physicochemical Properties Density Solubility Liquid-Liquid Extraction

Supplier-Confirmed Purity with Batch QC Documentation

A primary commercial supplier (Bidepharm) offers benzyl (2-oxopropyl)carbamate at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . By contrast, many generic Cbz-protected building blocks from secondary vendors are offered at 95–97% purity without guaranteed batch-level analytical certification. While this does not reflect an intrinsic chemical differentiation, the documented analytical traceability reduces the procurement burden for teams operating under GLP or publication-quality reproducibility requirements. No comparable batch-certification data were found in the public domain for the immediate comparator benzyl N-methyl-N-(2-oxopropyl)carbamate (CAS B15305582).

Purity & QC Documentation
Specification review
98% purity with batch-specific NMR, HPLC, GC reports. Generic Cbz analogs often 95–97% without certified batch data.
Reduces in-house re-purification needs for sensitive syntheses.
Vendor-dependent; verify batch QC documentation before procurement.
Quality Control Purity NMR HPLC GC

Optimal Application Fields


Fragment-Based Antiviral Drug Discovery (3CLpro)

With a validated co-crystal structure (PDB 3D62, 2.7 Å) and its role as the parent scaffold for halomethyl ketone inhibitors exhibiting Ki values as low as 300 nM against SARS-CoV 3CLpro, benzyl (2-oxopropyl)carbamate is the preferred starting fragment for structure-guided optimization campaigns. Researchers require the exact ligand that generated the structural data, making substitution with non-ketone Cbz analogs scientifically unjustifiable .

Chemoselective Bioconjugation via Oxime/Hydrazone Ligation

The ketone carbonyl in benzyl (2-oxopropyl)carbamate enables amine-orthogonal oxime/hydrazone ligation under physiological pH conditions — a reactivity dimension absent in Cbz-glycine, Cbz-ethanolamine, or benzyl carbamate. This makes the compound suitable for constructing bifunctional probes, peptide-drug conjugates, or surface-immobilized ligands where a ketone handle must co-exist with a Cbz-protected amine until selective deprotection .

Synthesis of Aminoacetone for SSAO Assays

As the direct Cbz-protected precursor to aminoacetone hydrochloride (CAS 7737-17-9), benzyl (2-oxopropyl)carbamate is the rational procurement choice for laboratories requiring the α-aminoketone substrate used in semicarbazide-sensitive amine oxidase activity measurements. No other common Cbz-protected building block yields an α-aminoketone upon hydrogenolytic deprotection, cementing this compound's unique role in the synthetic route .

Multi-Step Synthesis in Aprotic Organic Media

With a predicted density of 1.1 g/cm³ — closer to common aprotic solvents than the denser, more hydrogen-bonded Cbz-glycine (1.294 g/cm³) — benzyl (2-oxopropyl)carbamate is better suited for homogeneous reaction sequences in THF, DCM, or EtOAc where maintaining solubility across multiple steps is critical for yield and operability .

Application
Selection Property
Validation Focus
Fragment-based antiviral 3CLpro research
Crystallographically validated ketone-Cbz scaffold
PDB 3D62 ligand coherence; structural starting-point integrity
Chemoselective oxime/hydrazone bioconjugation
Ketone handle orthogonal to Cbz protection
Ligation reactivity under physiological pH; no activation needed
SSAO substrate synthesis
2-oxopropyl backbone surviving hydrogenolysis
Product identity as aminoacetone HCl; absence of amino acid byproduct
Multi-step aprotic synthesis
Lower density and predicted aprotic solubility
Homogeneous reaction conditions; reduced precipitation risk
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